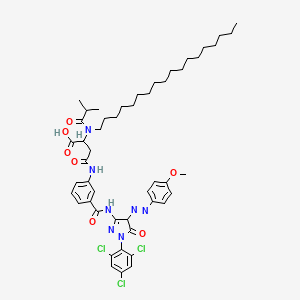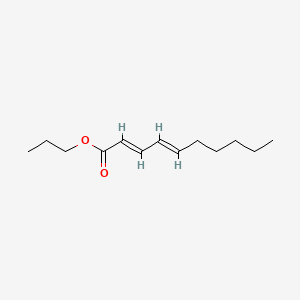
Propyl 2,4-decadienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2,4-decadienoate is an organic compound with the molecular formula C₁₃H₂₂O₂. It is a fatty acid ester, specifically the propyl ester of 2,4-decadienoic acid. This compound is known for its fruity aroma and is commonly used in the flavor and fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propyl 2,4-decadienoate is typically synthesized through an esterification reaction. The process involves the following steps :
Condensation Reaction: Acetone and hexanedial undergo a condensation reaction to form 2,4-hexadienol.
Esterification Reaction: The 2,4-hexadienol is then esterified with propanoic acid to produce this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common practices to enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Propyl 2,4-decadienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, forming saturated esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of 2,4-decadienoic acid and propanal.
Reduction: Formation of propyl decanoate.
Substitution: Formation of various substituted esters depending on the reagents used.
Applications De Recherche Scientifique
Propyl 2,4-decadienoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma. .
Mécanisme D'action
The mechanism of action of propyl 2,4-decadienoate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it can interact with myofibrillar proteins, altering their conformation and inducing oxidative degradation. This interaction is primarily driven by hydrophobic interactions and hydrogen bonding .
Comparaison Avec Des Composés Similaires
Propyl 2,4-decadienoate belongs to the class of fatty acid esters, which includes several similar compounds:
Ethyl 2,4-decadienoate: Similar in structure but with an ethyl group instead of a propyl group. It also has a fruity aroma and is used in the flavor and fragrance industry.
Methyl 2,4-decadienoate: Contains a methyl group and is used for similar applications.
Butyl 2,4-decadienoate: Contains a butyl group and is used in the formulation of various fragrances.
Uniqueness: this compound is unique due to its specific aroma profile and its ability to interact with biological molecules in a distinct manner. Its longer carbon chain compared to ethyl and methyl esters provides different physicochemical properties, making it suitable for specific applications .
Propriétés
Numéro CAS |
84788-08-9 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
propyl (2E,4E)-deca-2,4-dienoate |
InChI |
InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h8-11H,3-7,12H2,1-2H3/b9-8+,11-10+ |
Clé InChI |
RKDOXCGYGLYOBV-BNFZFUHLSA-N |
SMILES isomérique |
CCCCC/C=C/C=C/C(=O)OCCC |
SMILES canonique |
CCCCCC=CC=CC(=O)OCCC |
Densité |
0.913-0.919 |
Description physique |
colourless to light pale yellow liquid; Bartlett pear aroma |
Solubilité |
Soluble in fat; Insoluble in water soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




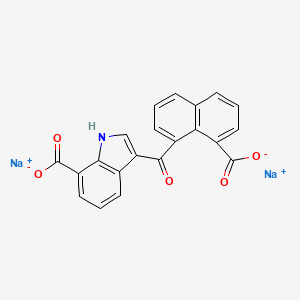
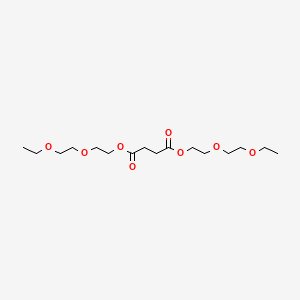

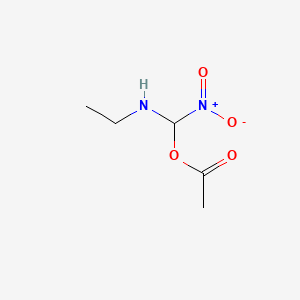

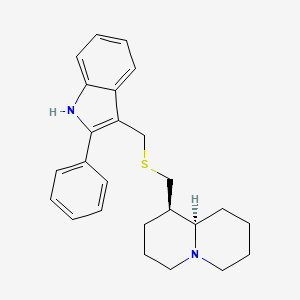
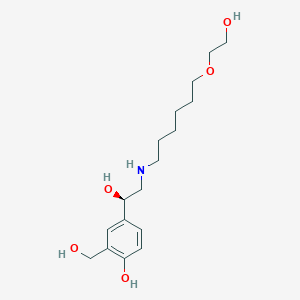
![N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12752980.png)
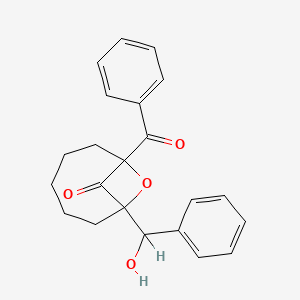

![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(pentoxymethyl)phenyl]ethanone](/img/structure/B12753007.png)
